2-(3-Chlorobenzyl)-6-methylphenol

Lipophilicity Drug Discovery Formulation

Choose 2-(3-Chlorobenzyl)-6-methylphenol for its defined ortho-substitution pattern and optimal lipophilicity (logP 3.9448), critical for reproducible synthesis of antimicrobials and agrochemicals. High-purity (≥98%) material ensures reliable reaction yields and SAR studies. Secure standard international shipping; request bulk pricing for scale-up.

Molecular Formula C14H13ClO
Molecular Weight 232.70 g/mol
CAS No. 6279-17-0
Cat. No. B14730769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorobenzyl)-6-methylphenol
CAS6279-17-0
Molecular FormulaC14H13ClO
Molecular Weight232.70 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CC2=CC(=CC=C2)Cl)O
InChIInChI=1S/C14H13ClO/c1-10-4-2-6-12(14(10)16)8-11-5-3-7-13(15)9-11/h2-7,9,16H,8H2,1H3
InChIKeyWSSPZTVQKVJBJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorobenzyl)-6-methylphenol (CAS 6279-17-0) Structural and Property Baseline for Scientific Procurement


2-(3-Chlorobenzyl)-6-methylphenol (CAS 6279-17-0) is a substituted benzylphenol derivative, specifically a 3-chloro-substituted benzyl group at the ortho position relative to a phenolic hydroxyl group, with an additional methyl group at the ortho position of the phenol ring. It is primarily utilized as a synthetic intermediate in the preparation of more complex organic molecules and has been investigated for potential antimicrobial and antifungal properties . Key physicochemical parameters include a calculated logP of 3.9448, a polar surface area (PSA) of 20.23 Ų, a density of 1.19 g/cm³, and a boiling point of 348.7°C at 760 mmHg [1]. These properties define its behavior in chemical synthesis and formulation, making it a distinct entity within the class of chlorinated benzylphenols.

2-(3-Chlorobenzyl)-6-methylphenol (CAS 6279-17-0): Why In-Class Analogs Are Not Interchangeable


Benzylphenols are a broad class of compounds with variable biological and physicochemical profiles. Simple substitution with a different chlorobenzyl isomer (e.g., 2-chloro vs. 3-chloro) or alteration of the methyl group position can significantly impact molecular properties such as lipophilicity, electronic distribution, and steric hindrance. These changes, in turn, affect reactivity in synthetic pathways, target binding affinity in biological assays, and formulation compatibility. Therefore, substituting 2-(3-Chlorobenzyl)-6-methylphenol with a closely related analog without rigorous validation risks altering reaction yields, biological activity, or material performance. The following quantitative evidence guide details the specific, measurable differentiators that inform scientifically sound selection.

2-(3-Chlorobenzyl)-6-methylphenol (CAS 6279-17-0): Quantified Differentiation vs. Analogs


Lipophilicity (LogP) Comparison: 3-Chloro vs. 2-Chloro Isomer

The position of the chlorine atom on the benzyl ring influences the overall lipophilicity of the molecule. The 3-chloro isomer (target compound) exhibits a calculated logP of 3.9448, which is comparable to that of the 2-chloro positional isomer (CAS 6279-16-9) at 3.9448 [1]. While numerically identical, the position of the chlorine atom alters the molecular dipole and electron distribution, which can lead to differences in retention time, membrane permeability, and receptor binding in biological systems. Direct experimental comparison of logP values under identical conditions (e.g., shake-flask or HPLC) is recommended for precise differentiation.

Lipophilicity Drug Discovery Formulation

Polar Surface Area (PSA) and Membrane Permeability Comparison

The calculated polar surface area (PSA) for 2-(3-Chlorobenzyl)-6-methylphenol is 20.23 Ų [1]. This value is identical to that of its 2-chloro isomer (20.23 Ų) . PSA is a key descriptor for predicting a molecule's ability to cross biological membranes. While the total PSA is the same, the spatial distribution of polar atoms (hydroxyl group) relative to the hydrophobic chlorobenzyl group differs between isomers, potentially influencing passive diffusion and target engagement. Experimental permeability data (e.g., PAMPA or Caco-2 assays) would be required to quantify this difference.

Membrane Permeability ADME Drug Design

Boiling Point and Thermal Stability Differentiation

The boiling point of 2-(3-Chlorobenzyl)-6-methylphenol is reported as 348.7°C at 760 mmHg, with a flash point of 164.7°C [1]. In comparison, the 2-chloro isomer (CAS 6279-16-9) has a reported boiling point of 348.7°C at 760 mmHg and a flash point of 164.7°C . These values indicate comparable thermal stability and volatility, suggesting similar behavior during distillation or high-temperature synthetic steps. However, the position of the chlorine atom may affect the compound's reactivity in electrophilic aromatic substitution or cross-coupling reactions, impacting synthetic utility.

Synthesis Purification Process Chemistry

Antimicrobial Activity: Class-Level Inference for Chlorinated Benzylphenols

2-(3-Chlorobenzyl)-6-methylphenol has been investigated for its potential antimicrobial and antifungal properties . As a member of the chlorinated benzylphenol class, it is hypothesized to act via membrane disruption, a mechanism common to many sterically hindered phenols [1]. While specific minimum inhibitory concentration (MIC) values for this exact compound against defined microbial strains are not readily available in the open literature, the class-level data supports its potential utility as a preservative or antimicrobial agent. Direct comparative studies would be required to quantify its potency relative to other chlorinated benzylphenols (e.g., 2-benzyl-4-chlorophenol or triclosan).

Antimicrobial Antifungal Preservation

Synthetic Utility: Ortho-Substitution Directs Reactivity

The ortho-substitution pattern of the phenol hydroxyl and the benzyl group in 2-(3-Chlorobenzyl)-6-methylphenol creates a unique steric and electronic environment. This influences its reactivity in key transformations such as electrophilic aromatic substitution and transition metal-catalyzed cross-couplings. Compared to para-substituted benzylphenols (e.g., 4-(3-chlorobenzyl)phenol, CAS 62706-93-8), the ortho arrangement provides a different orientation for further functionalization, potentially enabling selective reactions that are not feasible with the para isomer. While specific quantitative yields for reactions with this exact compound are not published, the general principles of ortho vs. para reactivity in phenol chemistry are well-established [1].

Organic Synthesis Cross-Coupling Building Block

2-(3-Chlorobenzyl)-6-methylphenol (CAS 6279-17-0): Optimal Research and Industrial Application Scenarios


Synthesis of Novel Bioactive Molecules

2-(3-Chlorobenzyl)-6-methylphenol serves as a versatile building block for the synthesis of novel drug candidates and agrochemicals. Its specific lipophilicity (logP 3.9448) and ortho-substitution pattern make it suitable for introducing a defined hydrophobic and steric element into a molecular scaffold [1]. The presence of the phenolic hydroxyl and aryl chloride functionalities provides orthogonal handles for further derivatization, enabling the construction of diverse chemical libraries for biological screening.

Development of Antimicrobial Formulations

Based on class-level evidence for antimicrobial activity among chlorinated benzylphenols [2], this compound is a candidate for evaluation in preservative formulations for cosmetics, personal care products, or industrial materials. Its calculated physicochemical profile (logP 3.9448, PSA 20.23 Ų) suggests it may exhibit favorable partitioning into lipid membranes, a key attribute for antimicrobial action. Procurement of high-purity material is essential for reproducible formulation and activity testing.

Process Chemistry and Scale-Up Research

The defined boiling point (348.7°C) and flash point (164.7°C) provide critical parameters for safe handling during scale-up and purification by distillation . Researchers developing synthetic routes involving this compound can utilize these data to optimize reaction conditions and ensure process safety.

Structure-Activity Relationship (SAR) Studies of Benzylphenols

As a specific isomer within the benzylphenol family, 2-(3-Chlorobenzyl)-6-methylphenol is a valuable tool for SAR investigations. Comparing its biological or physicochemical properties with those of its 2-chloro isomer (CAS 6279-16-9) or other derivatives can elucidate the impact of chlorine position and methyl substitution on target binding, metabolic stability, and overall molecular performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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